molecular formula C22H23ClN4O4 B2490537 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941881-94-3

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2490537
CAS No.: 941881-94-3
M. Wt: 442.9
InChI Key: ALKYUAPRLAHBPZ-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, an oxazole ring, and a morpholine group, making it a subject of interest for chemists and researchers.

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups and rings, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c23-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-26-19(14-24)21(31-22)25-8-1-9-27-10-12-28-13-11-27/h2-7,25H,1,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYUAPRLAHBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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